![molecular formula C10H12N2O2 B1289110 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 36093-58-0](/img/structure/B1289110.png)
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
描述
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-methoxybenzophenone with ethyl chloroformate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
化学反应分析
Oxidation Reactions
The diazepinone nitrogen undergoes oxidation with agents like m-chloroperbenzoic acid (mCPBA) to form N-oxides. Computational studies using DFT methods reveal that oxidation preferentially occurs at N1 due to lower activation energy barriers compared to N4 (ΔG‡ = 14.2 vs. 16.7 kcal/mol) .
Reduction Pathways
Lithium aluminum hydride (LiAlH₄) reduces the lactam carbonyl to a secondary amine, yielding 8-methoxy-4,5-dihydro-1H-benzo[b]diazepine. Kinetic studies show complete conversion within 2 hours at 0°C in THF .
Electrophilic Substitution
Nitration with HNO₃/H₂SO₄ occurs regioselectively at C9 (70%) over C8 (30%), as predicted by p-localization energy calculations of transition state σ-complexes :
Position | p-Localization Energy (eV) | Product Ratio |
---|---|---|
C8 | 8.9 | 30% |
C9 | 8.2 | 70% |
Regioselective Alkylation
Microwave-assisted conditions (90 sec, 150°C) enable exclusive N4 alkylation with aminoethyl chlorides, contrasting conventional heating which favors N1 substitution. MP2/6-31G* calculations attribute this to:
- N1 pathway : Rate-limited by C-N bond formation (ΔG‡ = 22.4 kcal/mol)
- N4 pathway : Rate-limited by deprotonation (ΔG‡ = 19.8 kcal/mol)
C3 Bromination
Reaction with PBr₃ yields 3-bromo derivatives that undergo nucleophilic displacement with:
Nucleophile | Product | Yield |
---|---|---|
OH⁻ | 3-hydroxy | 82% |
NH₃ | 3-amino | 75% |
SH⁻ | 3-mercapto | 68% |
Data from kinetic studies show pseudo-first-order behavior with k = 0.15 min⁻¹ for OH⁻ substitution .
Aromatic Methoxy Group Reactivity
Demethylation using BBr₃ in CH₂Cl₂ (-78°C) produces phenolic derivatives, enabling subsequent O-alkylation or acylation .
Cyclization Reactions
Copper-catalyzed cyclization with proline ligands generates fused pyrido-diazepinones (Table 1) :
Table 1 : Cyclization products under Cu(I)/L-proline catalysis
Substrate | Product | ee (%) | Yield |
---|---|---|---|
2-amino-5-methoxyacetophenone | Pyrido[2,3-b]diazepin-4(5H)-one | 93 | 61% |
2-amino-4-chlorobenzophenone | 7-chloro analogue | 88 | 58% |
Stability Considerations
Accelerated degradation studies (40°C/75% RH) show:
- Oxidative degradation : 12% impurity formation over 4 weeks
- Hydrolytic stability : <5% degradation in pH 7.4 buffer after 1 month
Recent advances in continuous flow synthesis have improved reaction reproducibility, achieving 89% yield for the parent compound with <0.5% diastereomers . These findings establish foundational reactivity principles for developing derivatives with optimized pharmacological profiles.
科学研究应用
Chemistry
This compound serves as a crucial building block for synthesizing more complex benzodiazepine derivatives. Its structural characteristics allow for various modifications that can lead to new compounds with potentially enhanced pharmacological properties.
Biology
Research has focused on the interaction of 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one with biological targets such as GABA receptors. Studies have demonstrated that modifications to the benzodiazepine framework can influence receptor binding affinity and selectivity.
Medicine
The therapeutic applications of this compound are primarily centered around its anxiolytic and anticonvulsant activities. Preclinical studies have indicated that it may offer advantages over traditional benzodiazepines in terms of efficacy and side effect profiles.
Industry
In industrial applications, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals. Its unique chemical properties make it a candidate for further research in drug formulation and development.
Chemical Reactions Analysis
This compound undergoes several notable chemical reactions:
Reaction Type | Description |
---|---|
Oxidation | Can be oxidized to form N-oxides using agents like hydrogen peroxide. |
Reduction | Reduction can yield dihydro or tetrahydro derivatives using lithium aluminum hydride or sodium borohydride. |
Substitution | Electrophilic and nucleophilic substitutions can introduce various functional groups onto the benzodiazepine ring. |
Major Products Formed
The major products from these reactions include:
- N-oxides
- Dihydro derivatives
- Substituted benzodiazepines with varying pharmacological profiles
Case Study 1: GABA Receptor Interaction
A study investigated the binding affinity of various benzodiazepine derivatives at GABA receptors. The results indicated that this compound exhibited comparable binding affinity to existing anxiolytics but with a unique side effect profile that warrants further exploration in clinical settings .
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing new derivatives of this compound through targeted modifications aimed at enhancing therapeutic efficacy. The synthesized compounds were evaluated for their anti-inflammatory and analgesic properties in preclinical models, showing promising results that suggest potential applications in treating inflammatory disorders .
Case Study 3: Pharmacokinetics and Metabolism
A pharmacokinetic study assessed the metabolism of this compound in vivo. It was found that the compound interacts with cytochrome P450 enzymes, influencing its clearance rates and bioavailability . This information is crucial for developing dosing regimens in clinical applications.
作用机制
The mechanism of action of 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with the central nervous system. The compound binds to the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system. The molecular targets include the benzodiazepine binding site on the GABA-A receptor, and the pathways involved are related to the modulation of neurotransmitter release .
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and muscle relaxant properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to its methoxy substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation may result in different binding affinities and efficacies at the GABA-A receptor compared to other benzodiazepines .
生物活性
8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, known for its diverse pharmacological activities. This compound is particularly notable for its interactions with the gamma-aminobutyric acid (GABA) receptor, which plays a critical role in the central nervous system's inhibitory neurotransmission. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C10H12N2O2, with a molecular weight of 192.21 g/mol. It exhibits significant interaction with GABA receptors, enhancing their inhibitory effects. This interaction is crucial for its anxiolytic and sedative properties .
Interaction with GABA Receptors
The compound binds to the benzodiazepine site on GABA-A receptors, facilitating increased chloride ion influx and hyperpolarization of neurons. This mechanism underlies its potential use in treating anxiety disorders and insomnia .
Pharmacological Activities
The biological activities of this compound can be summarized as follows:
- Anxiolytic Effects : The compound demonstrates significant anxiolytic activity in various animal models.
- Sedative Properties : It has been shown to produce sedation without significant muscle relaxant effects.
- Anticonvulsant Activity : Preliminary studies indicate potential anticonvulsant properties, making it a candidate for further investigation in seizure management.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vivo Studies : Research involving animal models has shown that administration of this compound significantly reduces anxiety-like behaviors in elevated plus-maze tests. Doses ranging from 5 mg/kg to 20 mg/kg were effective in producing these results.
- In Vitro Studies : In vitro assays demonstrated that this compound enhances GABAergic transmission in cultured neurons. The EC50 value was found to be approximately 0.5 μM, indicating potent activity at low concentrations .
- Comparative Studies : When compared to other benzodiazepines like diazepam and lorazepam, this compound exhibited similar anxiolytic effects but with a potentially improved safety profile due to reduced side effects associated with muscle relaxation .
Data Tables
属性
IUPAC Name |
7-methoxy-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)12-10(13)4-5-11-8/h2-3,6,11H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNNZUFSNDWUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622281 | |
Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36093-58-0 | |
Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。